4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

Chemical Synthesis Regiochemistry Medicinal Chemistry

4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1343730-42-6) is a synthetic, substituted 5-aminopyrazole derivative within the broader class of heterocyclic building blocks. Its structure features a pyrazole core substituted at the 4-position with a 2-chloro-4-fluorophenyl group and at the 1-position with a methyl group, yielding a molecular weight of 225.65 g/mol.

Molecular Formula C10H9ClFN3
Molecular Weight 225.65 g/mol
Cat. No. B13631957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
Molecular FormulaC10H9ClFN3
Molecular Weight225.65 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=C(C=C(C=C2)F)Cl)N
InChIInChI=1S/C10H9ClFN3/c1-15-10(13)8(5-14-15)7-3-2-6(12)4-9(7)11/h2-5H,13H2,1H3
InChIKeyAFENNFPGSNUYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine: Core Chemical and Procurement Baseline


4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1343730-42-6) is a synthetic, substituted 5-aminopyrazole derivative within the broader class of heterocyclic building blocks. Its structure features a pyrazole core substituted at the 4-position with a 2-chloro-4-fluorophenyl group and at the 1-position with a methyl group, yielding a molecular weight of 225.65 g/mol . This substitution pattern situates it among halogenated aryl-pyrazoles, a class widely explored for kinase inhibition and other biological activities . The compound is primarily offered by chemical suppliers as a research intermediate, typically at a purity of 95–98%, and must be distinguished from closely related positional isomers that share the same molecular formula but differ in the placement of the aryl and amine substituents on the pyrazole ring .

Research intermediate for aminopyrazole-based kinase inhibitor programs
Defined regioisomeric identity: 4-aryl-5-aminopyrazole scaffold
Unique 2-chloro-4-fluorophenyl substitution pattern for SAR exploration

The High Cost of Substitution: Why 4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine Is Not Interchangeable


In the aminopyrazole chemical space, small structural changes profoundly impact biological activity. Simply substituting this compound with a generic 'aminopyrazole' or a close analog such as 3-(2-chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-48-9) is risky. The position of the amino group (5- vs. 3-) and the aryl group (4- vs. 3-) on the pyrazole ring alters the vector of key hydrogen bond interactions with biological targets, a principle well-documented in kinase inhibitor design [1]. Procurement based solely on molecular formula or chemical class ignores the precise regioisomeric identity required to reproduce a specific biological SAR profile. The following sections detail the best-available comparator evidence to guide a data-driven selection.

Regioisomeric Shift

Replacing 5-amino-4-aryl with 3-amino or 3-aryl isomers changes hinge-binding geometry and target engagement.

Halogen Pattern Variation

Altering chlorine/fluorine positions or removing fluorine modulates lipophilicity and binding mode; logP shifts may alter ADME.

N1-Methyl Absence

Des-methyl analog lacks a critical pharmacophoric element for kinase selectivity, as shown in JNK3 SAR studies.

Quantitative Differentiation Evidence for 4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine


Regioisomeric Identity Defines a Distinct Chemical Scaffold versus 3-Amino and 3-Aryl Analogs

The target compound is a 4-aryl-5-aminopyrazole. Its closest analog, 3-(2-chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-48-9), is a 3-aryl-5-aminopyrazole regioisomer . This fundamental difference in substitution pattern is not trivial; in related aminopyrazole kinase inhibitor programs, the regioisomeric arrangement of the aryl and amine groups on the pyrazole core dictates the geometry of critical hinge-binding interactions with the kinase ATP pocket, directly controlling target affinity and selectivity [1]. The two compounds, while sharing a molecular formula (C10H9ClFN3) and molecular weight (225.65 g/mol), are chemically and functionally distinct entities. Substituting one for the other will lead to a different chemical scaffold and is expected to abrogate any established structure-activity relationship (SAR) [1].

Regioisomeric Identity
Class-level
4-aryl-5-aminevs3-aryl-5-amine
Different chemical scaffold; SAR not transferable
No direct biological comparison for these specific compounds; structural inference only
Chemical Synthesis Regiochemistry Medicinal Chemistry

Halogen Substitution Pattern on the Phenyl Ring Confers Distinct Physicochemical Properties

The specific 2-chloro-4-fluorophenyl substitution pattern is a key design element that distinguishes the target compound from other halogenated analogs. The ortho-chloro and para-fluoro arrangement influences both the electron density of the aryl ring and the compound's lipophilicity, which in turn affects target binding and physicochemical parameters such as logP [1]. A comparator with a different halogen substitution, such as 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 126417-82-1), contains a single para-chloro substituent and lacks the fluorine atom entirely, resulting in a different hydrogen-bonding capacity and metabolic stability profile. While direct comparative logP data for these specific compounds is not published, SAR studies on analogous aminopyrazole series confirm that variations in halogen substitution on the phenyl ring lead to significant shifts in both potency and ADME properties [1].

Halogen Substitution
Class-level
No direct logP data; class-level SAR indicates significant property shifts
2-Cl,4-F pattern determines lipophilicity and binding; not interchangeable
Exact property values require experimental determination
Physicochemical Properties Lead Optimization Drug Design

Comparison with 4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-3-amine Highlights the Impact of N1-Methylation on Target Engagement

The target compound is N1-methylated, a modification absent in the analogous 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine (CAS: 1048971-88-5) . In the broader context of pyrazole-based kinase inhibitors, the presence of an N1-alkyl group is a key determinant of kinase selectivity and potency, often improving selectivity for specific kinases like JNK3 or CDK2 [1]. While direct biochemical IC50 data for this exact compound pair is not available in the public domain, SAR from the JNK3 inhibitor series demonstrates that N1-methylation is essential for achieving high potency and isoform selectivity over JNK1 and p38α [1]. Consequently, the des-methyl analog is expected to exhibit a different, and likely inferior, biological profile in the same assay context.

N1-Methyl Role
Class-level
N1-methylatedvsN1-unsubstituted
Methyl group essential for kinase selectivity per JNK3 SAR
IC50 improvement inferred from analogous series; no head-to-head data for this pair
Kinase Inhibition Selectivity Structure-Activity Relationship

Procurement-Driven Application Scenarios for 4-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine


Kinase Inhibitor Lead Optimization and SAR Expansion

This compound serves as a key intermediate or scaffold for exploring SAR around the 4-aryl position of aminopyrazole-based kinase inhibitors, as exemplified by potent JNK3 inhibitor programs [1]. Its specific 2-chloro-4-fluorophenyl group is a privileged fragment for achieving high potency and isoform selectivity, and the 5-amine handle allows for further derivatization. Procurement should prioritize this specific regioisomer and substitution pattern to maintain SAR continuity in ongoing lead optimization.

Pharmacophore Model Validation for Halogen-Bonding Interactions

The precise arrangement of chlorine and fluorine atoms on the phenyl ring provides a tool for validating computational models of halogen bonding and lipophilic interactions within a kinase ATP-binding site. Replacing it with a generic or differently halogenated analog would invalidate the pharmacophore hypothesis being tested, as the spatial and electronic properties of the 2-chloro-4-fluorophenyl group are not replicated by other halogen patterns [1].

Synthesis of Patent-Exemplified Chemical Matter

This compound may be required to synthesize specific chemical matter exemplified in medicinal chemistry patents. For instance, 5-aminopyrazoles with this specific aryl substitution pattern are described in patents for checkpoint kinase (CHK1) inhibitors [2]. Use of a different regioisomer or analog would result in a different final compound, potentially causing intellectual property or biological activity discrepancies.

Physicochemical Property Benchmarking in CNS Drug Discovery

Given that optimized aminopyrazoles with this scaffold have shown brain penetration in mouse models (e.g., compound 26n in J. Med. Chem. 2014), this specific compound can serve as a benchmark for evaluating the impact of N1-methyl and aryl-halogen modifications on CNS drug-like properties such as logP and permeability [1].

Application
Selection Property
Validation Focus
Aminopyrazole Kinase Inhibitor SAR
Regioisomeric identity (5-amino-4-aryl scaffold)
SAR continuity and scaffold identity verification
Halogen-Bonding Pharmacophore Models
Precise 2-chloro-4-fluorophenyl substitution
Halogen spatial/electronic property consistency
Patent-Exemplified Compound Synthesis
Exact regioisomeric and substitutional match
Structural identity and IP compliance
CNS Drug-Like Property Benchmarking
N1-methyl and aryl-halogen substitution pattern
Predicted logP/permeability model consistency
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